molecular formula C11H12ClN3O B1275240 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 881040-96-6

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1275240
CAS No.: 881040-96-6
M. Wt: 237.68 g/mol
InChI Key: RRRIOKRJWOOFTH-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired pyrazolone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the pyrazolone ring can be reduced to form hydroxyl derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The aminoethyl group may play a crucial role in binding to these targets, while the pyrazolone ring provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the chlorine atom on the phenyl ring.

    4-(2-aminoethyl)-5-(3-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a chlorine atom on the phenyl ring.

    4-(2-aminoethyl)-5-(3-fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of the chlorine atom on the phenyl ring of 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one imparts unique electronic and steric properties, which may influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRIOKRJWOOFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170829
Record name 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-96-6
Record name 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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